3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid CAS 1955520-30-5
3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid CAS 1955520-30-5
An In-Depth Technical Guide to 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid (CAS 1955520-30-5)
Disclaimer: Direct experimental data for 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid (CAS 1955520-30-5) is not extensively available in the public domain. This guide provides a predictive analysis based on established principles of organic synthesis and medicinal chemistry, drawing from data on structurally related compounds. All proposed methodologies and properties should be considered theoretical and require experimental validation.
Introduction: Unveiling a Novel Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer superior physicochemical and pharmacokinetic properties is relentless. Small, strained ring systems, particularly oxetanes, have emerged from academic curiosity to become valuable tools in drug design.[1][2] The oxetane motif, a four-membered oxygen-containing heterocycle, is prized for its ability to impart polarity, enhance aqueous solubility, improve metabolic stability, and provide a distinct three-dimensional architecture—all while maintaining a low molecular weight.[3][4] When incorporated into a lead compound, oxetanes can serve as effective bioisosteres for gem-dimethyl or carbonyl groups, fundamentally altering a molecule's profile to overcome common developmental hurdles.[3][5]
This guide focuses on a unique, 3,3-disubstituted oxetane: 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid . This molecule marries the advantageous properties of the stable 3,3-disubstituted oxetane core with two highly influential functional groups: a polar, hydrogen-bond-accepting sulfone and a synthetically versatile carboxylic acid. The sulfone group is a well-established pharmacophore known to enhance solubility, increase metabolic stability, and modulate the basicity of nearby amines.[6][7] The carboxylic acid provides a crucial synthetic handle for integration into larger molecules via amide bond formation or other coupling chemistries.
This document serves as a technical primer for researchers, medicinal chemists, and drug development professionals. It will provide a predictive overview of the molecule's physicochemical properties, a plausible and detailed synthetic strategy, a discussion of its potential applications in drug design, and critical considerations for its handling and stability.
Part 1: Predicted Physicochemical and Structural Profile
The unique combination of functional groups in 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid dictates a specific set of physicochemical properties that are highly relevant for drug discovery applications.
| Property | Predicted Value / Description | Rationale |
| CAS Number | 1955520-30-5 | Unique numerical identifier assigned by the Chemical Abstracts Service. |
| Molecular Formula | C₆H₁₀O₅S | Derived from the chemical structure. |
| Molecular Weight | 194.21 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Chemical Structure | ![]() | A 3,3-disubstituted oxetane ring bearing a carboxylic acid and a methanesulfonylmethyl group. |
| Predicted pKa | ~3.5 - 4.5 | The carboxylic acid pKa is influenced by the electron-withdrawing nature of both the oxetane ring and the adjacent sulfone group, likely resulting in slightly increased acidity compared to a simple alkyl carboxylic acid. |
| Predicted LogP | < 0 | The combination of the polar oxetane ether, the highly polar sulfone, and the ionizable carboxylic acid is expected to result in high hydrophilicity and a negative LogP value, indicating excellent aqueous solubility.[3][6] |
| Topological Polar Surface Area (TPSA) | High (>90 Ų) | The presence of five oxygen atoms (in the ether, carboxyl, and sulfonyl groups) creates a molecule with a significant polar surface area, enhancing its ability to form hydrogen bonds. |
| Hydrogen Bond Donors | 1 (from the carboxylic acid OH) | The hydroxyl proton of the carboxylic acid can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 5 (from the oxetane oxygen, two carboxyl oxygens, and two sulfonyl oxygens) | The lone pairs on the oxygen atoms of the oxetane, carboxylic acid, and sulfone groups can all act as hydrogen bond acceptors, a key feature for interacting with biological targets.[5][6] |
Part 2: Proposed Synthetic Pathway and Experimental Protocol
Synthesizing 3,3-disubstituted oxetanes can be challenging, but a logical and robust pathway can be devised starting from commercially available or readily accessible precursors.[8][9] The following multi-step synthesis is proposed for the preparation of 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid.
Caption: Proposed synthetic route to the target compound.
Detailed Step-by-Step Protocol (Predictive)
Step 1: Mesylation of 3-(Hydroxymethyl)oxetane-3-carbonitrile
-
Rationale: The primary alcohol must be converted into a good leaving group to facilitate nucleophilic substitution. Mesylation is a standard and effective method for this transformation, converting the hydroxyl group into a methanesulfonate (mesylate) ester without altering the stereochemistry.[10][11]
-
Procedure:
-
Dissolve 3-(hydroxymethyl)oxetane-3-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(mesyloxymethyl)oxetane-3-carbonitrile, which may be used in the next step without further purification.
-
Step 2: Nucleophilic Substitution with Sodium Thiomethoxide
-
Rationale: The mesylate is an excellent leaving group, allowing for an Sₙ2 reaction with sodium thiomethoxide (NaSMe) to introduce the required methylthio group.[12]
-
Procedure:
-
Dissolve the crude mesylate from Step 1 in anhydrous dimethylformamide (DMF).
-
Add sodium thiomethoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring for completion.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 3-((methylthio)methyl)oxetane-3-carbonitrile.
-
Step 3: Oxidation of the Thioether to the Sulfone
-
Rationale: The thioether is oxidized to the corresponding sulfone. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are commonly used for this transformation, providing a high-yielding and clean conversion.[13][14]
-
Procedure:
-
Dissolve the purified thioether from Step 2 in DCM.
-
Cool the solution to 0 °C.
-
Add m-CPBA (~77%, 2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction until the starting material is fully consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.
-
Extract with DCM, wash the combined organic layers with brine, dry, and concentrate to yield 3-(methanesulfonylmethyl)oxetane-3-carbonitrile.
-
Step 4: Hydrolysis of the Nitrile to the Carboxylic Acid
-
Rationale: The final step is the hydrolysis of the nitrile group to the carboxylic acid. This can be achieved under either acidic or basic conditions.
-
Procedure (Acidic Hydrolysis):
-
Suspend the nitrile from Step 3 in a mixture of water and concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (80-100 °C) for 12-24 hours. The reaction should become homogeneous as it proceeds.
-
Monitor for the disappearance of the starting material.
-
Cool the solution to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts and concentrate under reduced pressure to yield the final product, 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid. Further purification may be achieved by recrystallization.
-
Part 3: Role in Medicinal Chemistry and Drug Design
The true value of this molecule lies in its potential as a sophisticated building block for creating new chemical entities with improved drug-like properties.
Caption: Conceptual workflow for property modulation.
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Enhancing Solubility and Reducing Lipophilicity: High lipophilicity is a common cause of failure in drug development, leading to poor absorption, rapid metabolism, and off-target toxicity. The combined polarity of the oxetane ring and the methanesulfonyl group makes this building block an excellent tool for increasing the aqueous solubility and lowering the LogP of a parent molecule.[3][6]
-
Improving Metabolic Stability: The oxetane ring, particularly when 3,3-disubstituted, is more metabolically robust than many commonly used groups like gem-dimethyl or simple alkyl chains.[1][4] The sulfone group is also highly resistant to metabolic degradation.[15] Incorporating this scaffold can block metabolically labile sites, thereby increasing the half-life of a drug candidate.
-
Vectorial Exit and 3D Conformation: The rigid, non-planar structure of the oxetane ring provides a defined exit vector for substituents, which can be exploited to optimize binding to a protein target.[2] This increased three-dimensionality can lead to higher potency and selectivity compared to flat, aromatic systems.
-
Bioisosteric Replacement: This molecule can be considered a sophisticated bioisostere for other groups. For instance, it could replace a gem-dimethyl group to add polarity or a carbonyl group to enhance metabolic stability while retaining hydrogen-bonding capabilities.[3][5]
Part 4: Critical Considerations: Stability and Handling
A significant body of research has highlighted the potential instability of oxetane-carboxylic acids.[16][17] These molecules can undergo an intramolecular, ring-opening isomerization to form five- or six-membered lactones, particularly upon storage at room temperature or with mild heating.[18]
-
Isomerization Risk: The proximity of the nucleophilic carboxylate (or carboxylic acid) to the electrophilic carbons of the strained oxetane ring creates a thermodynamic driving force for rearrangement. This process can occur without external catalysis.[16]
-
Recommended Handling and Storage:
-
Storage as Salts: To mitigate the risk of isomerization, it is highly recommended to store the compound as its corresponding sodium or lithium salt. The deprotonated carboxylate is less likely to initiate the ring-opening reaction.
-
Cold Storage: The final carboxylic acid product should be stored at low temperatures (-20 °C or below) to minimize the rate of potential degradation.
-
Use of Ester Precursors: For long-term storage, keeping the molecule as its nitrile or a corresponding methyl/ethyl ester precursor is the most stable option. The final hydrolysis step should be performed immediately before its intended use.
-
Caution in Heated Reactions: When using this building block in subsequent reactions (e.g., amide couplings), prolonged heating should be avoided if possible.
-
Conclusion
3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid represents a novel and promising building block for medicinal chemistry. While direct experimental data remains sparse, a predictive analysis based on the known properties of its constituent functional groups reveals its significant potential. The combination of a stable, 3,3-disubstituted oxetane core with a polar sulfone and a versatile carboxylic acid handle offers a powerful strategy to address common challenges in drug discovery, including poor solubility, high lipophilicity, and metabolic instability. Its application can lead to the development of new chemical entities with superior drug-like properties and unique intellectual property positions. However, researchers must remain vigilant about the potential for isomerization and employ appropriate handling and storage strategies. The experimental validation of the synthetic routes and properties outlined in this guide will be a critical next step in unlocking the full potential of this intriguing molecule.
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